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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B15578039 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive, data-driven comparison of two prominent phosphodiesterase 1 (PDE1)

inhibitors: PF-04822163 and DSR-141562. Both compounds are recognized for their ability to

penetrate the central nervous system and their high selectivity for the PDE1B isoform, a key

target in neurological and psychiatric research.

This document summarizes their in vitro potency, selectivity, and available preclinical data in

relevant animal models. Detailed experimental protocols for the key assays are also provided

to support the interpretation of the presented data and facilitate future research.

Mechanism of Action: PDE1 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling

by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP). The PDE1 family, which includes isoforms PDE1A,

PDE1B, and PDE1C, is unique in its activation by the calcium-calmodulin (Ca2+/CaM)

complex. PDE1B is predominantly expressed in the brain, particularly in regions associated

with dopaminergic and glutamatergic signaling, making it an attractive therapeutic target for

central nervous system disorders.[1]

By inhibiting PDE1, compounds like PF-04822163 and DSR-141562 prevent the degradation of

cAMP and cGMP. This leads to the accumulation of these second messengers and subsequent

activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG),

which modulate neuronal function.
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Figure 1: Simplified PDE1 signaling pathway and point of inhibition.

Quantitative Data Summary
The following tables provide a summary of the available quantitative data for PF-04822163 and

DSR-141562, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency (IC50) Against PDE1 Isoforms
Compound PDE1A IC50 (nM) PDE1B IC50 (nM) PDE1C IC50 (nM)

PF-04822163 2.0[2] 2.4[2][3][4][5] 7.0[2]

DSR-141562 97.6[6][7] 43.9[6][7] 431.8[6][7]

Table 2: Selectivity Profile
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Compound Target IC50 (nM) Selectivity Notes

PF-04822163 PDE1B 2.4
>100-fold selectivity

over other PDEs.[2]

DSR-141562 PDE1B 43.9

2.2-fold and 9.8-fold

selectivity for PDE1B

over PDE1A and

PDE1C, respectively.

[7]

PDE2A 2480

Demonstrates high

selectivity for the

PDE1 family over

other PDE families.[7]

Preclinical Efficacy in Animal Models
DSR-141562 has been evaluated in rodent models relevant to the symptoms of schizophrenia.

Table 3: In Vivo Effects of DSR-141562
Animal Model Effect

Active Dose Range
(mg/kg)

Methamphetamine-Induced

Hyperactivity (Rat)
Inhibition of hyperlocomotion 3-30[1][6][7]

Phencyclidine-Induced Social

Interaction Deficit (Mouse)
Reversal of deficit 0.3-3[1][6]

Phencyclidine-Induced Novel

Object Recognition Deficit

(Rat)

Reversal of deficit 0.3-3[1]

Experimental Protocols
In Vitro PDE1 Inhibition Assay
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A common method for determining the in vitro potency of PDE1 inhibitors is the fluorescence

polarization (FP) assay.
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Figure 2: General workflow for an in vitro PDE1 inhibition assay.
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Principle: This assay measures the change in polarization of fluorescently labeled cAMP or

cGMP. In the absence of an inhibitor, PDE1 hydrolyzes the substrate, and the resulting

monophosphate is bound by a larger molecule, leading to high polarization. In the presence of

an inhibitor, the substrate remains intact and rotates freely, resulting in low polarization.[8][9]

[10]

Detailed Steps:

Reagent Preparation: Recombinant human PDE1 enzyme, a fluorescently labeled substrate

(e.g., FAM-cAMP), and assay buffer containing Ca2+ and calmodulin are prepared.[8][9]

Compound Plating: Test compounds are serially diluted and added to a microplate.

Enzyme Addition and Pre-incubation: The PDE1 enzyme is added to the wells, and the plate

is incubated to allow for inhibitor binding.[10]

Reaction Initiation: The reaction is started by the addition of the fluorescently labeled

substrate.

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature

(e.g., 30°C).[8]

Detection: Fluorescence polarization is measured using a plate reader.

Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the

compound concentration.[10]

Methamphetamine-Induced Hyperactivity in Rats
This model is used to assess the potential antipsychotic-like activity of a compound, particularly

its ability to counteract dopamine hyperfunction.

Principle: Administration of psychostimulants like methamphetamine increases locomotor

activity in rodents. A test compound's ability to attenuate this hyperactivity suggests a potential

to modulate dopamine signaling.

Detailed Steps:
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Acclimation: Rats are habituated to the testing environment (e.g., open-field arenas).

Compound Administration: Test compounds (e.g., DSR-141562) or vehicle are administered

orally or via another appropriate route.[6]

Methamphetamine Challenge: After a set pre-treatment time, rats are injected with

methamphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperactivity.[11][12]

Locomotor Activity Recording: The animals are immediately placed back into the open-field

arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded

for a specified duration (e.g., 60-90 minutes) using automated tracking systems.

Data Analysis: The locomotor activity of the compound-treated group is compared to that of

the vehicle-treated group to determine the extent of inhibition of methamphetamine-induced

hyperactivity.

Novel Object Recognition (NOR) Test in Rodents
The NOR test evaluates a rodent's cognitive function, specifically recognition memory.

Principle: This test is based on the innate tendency of rodents to spend more time exploring a

novel object than a familiar one.[13][14] An inability to distinguish between the novel and

familiar objects indicates a memory deficit.

Detailed Steps:

Habituation Phase: The animal is allowed to freely explore an empty open-field arena to

acclimate to the environment.[14]

Familiarization/Training Phase (T1): The animal is placed in the arena containing two

identical objects and is allowed to explore them for a set period. The time spent exploring

each object is recorded.[14]

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g.,

1 hour to 24 hours).

Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has

been replaced with a novel object. The time spent exploring the familiar and novel objects is
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recorded.[14][15]

Data Analysis: A discrimination index is calculated based on the time spent exploring the

novel object versus the familiar one. A higher index in the compound-treated group

compared to a vehicle-treated, memory-impaired group indicates cognitive enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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04822163-and-dsr-141562]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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